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molecular formula C10H8O3 B1330141 5,6-Dimethyl-2-benzofuran-1,3-dione CAS No. 5999-20-2

5,6-Dimethyl-2-benzofuran-1,3-dione

Cat. No. B1330141
M. Wt: 176.17 g/mol
InChI Key: CMQYISATYUYSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521451B2

Procedure details

To a solution of above-mentioned (a) (9.5 g, 53 mmol) in acetic acid (28 ml) was added dropwise a solution of bromine (6.1 ml, 0.12 mol) in acetic acid (28 ml) at 115° C. over a period of 45 minutes, and heated under reflux for 1 hr. The reaction solution was left overnight, and the precipitated crystals were collected by filtration, washed with diethyl ether, followed by drying to give 3.5 g of the title compound.
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][CH:4]2[C:8](=[O:9])[O:7][C:6](=[O:10])[CH:5]2[CH2:11][C:12]=1[CH3:13].BrBr>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[O:9])[O:7][C:6](=[O:10])[C:5]2=[CH:11][C:12]=1[CH3:13]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
CC=1CC2C(C(OC2=O)=O)CC1C
Name
Quantity
6.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C2C(C(=O)OC2=O)=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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